molecular formula C7H8N2O B1652141 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde CAS No. 1393568-69-8

1-Cyclopropyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B1652141
CAS No.: 1393568-69-8
M. Wt: 136.15
InChI Key: STSZAPLSNCPZIY-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropyl group and an aldehyde functional group. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of hydrazine derivatives with acetylenic ketones, followed by formylation . Another method includes the reaction of cyclopropyl hydrazine with 1,3-diketones under acidic conditions, leading to the formation of the pyrazole ring, which is then subjected to formylation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and formylation reactions .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can interact with biological receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazole-5-carbaldehyde
  • 1-Phenyl-1H-pyrazole-5-carbaldehyde
  • 1-Cyclopropyl-1H-pyrazole-4-carbaldehyde

Comparison: 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other pyrazole derivatives. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-cyclopropylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-5-7-3-4-8-9(7)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSZAPLSNCPZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501256922
Record name 1H-Pyrazole-5-carboxaldehyde, 1-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393568-69-8
Record name 1H-Pyrazole-5-carboxaldehyde, 1-cyclopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393568-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-5-carboxaldehyde, 1-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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